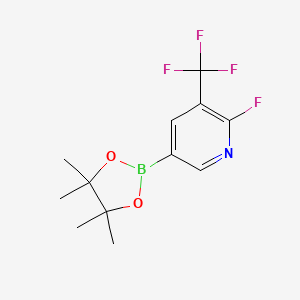

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (CAS: 1084953-47-8) is a boronate ester widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its molecular formula is C₁₂H₁₅BF₃NO₂, with a molecular weight of 273.06 g/mol . The compound features:

- A pyridine core substituted with electron-withdrawing groups (fluoro at position 2, trifluoromethyl at position 3).

- A pinacol boronate ester at position 5, enabling regioselective coupling.

Its structural uniqueness lies in the combination of fluorine and trifluoromethyl groups, which enhance metabolic stability and modulate electronic properties in drug candidates .

Properties

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWHDZTSUZPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions are common, where different functional groups can replace existing groups on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyridine derivatives.

Scientific Research Applications

This compound is extensively used in scientific research due to its unique properties. It is employed in:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studying biological processes and developing new drugs.

Medicine: In the development of pharmaceuticals and therapeutic agents.

Industry: In the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- CAS: Not explicitly listed (see CID 123860100 ).

- Molecular Formula: C₁₂H₁₄BF₄NO₂ (MW: 288.07 g/mol).

- Key Difference : Trifluoromethyl group at position 2 instead of 3.

- Impact : Alters steric hindrance and electronic effects during coupling. The meta-substituted trifluoromethyl group may reduce reactivity compared to the para-substituted variant in the target compound .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Functional Group Variations

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic Acid Pinacol Ester

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Physicochemical and Reactivity Data

*Typical yields with aryl halide partners under standardized conditions.

Biological Activity

The compound 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a pyridine derivative with potential applications in medicinal chemistry. Its unique structure incorporates both fluorine and dioxaborolane moieties, which are known to influence biological activity. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H18B F3O2 |

| Molecular Weight | 295.11 g/mol |

| CAS Number | Not specifically listed |

| Appearance | White to light-yellow powder or crystals |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability. The dioxaborolane moiety is known for its role in stabilizing interactions with enzymes and receptors.

Biological Activity Assays

In vitro assays have been employed to evaluate the biological activity of the compound. Key findings include:

- Cytotoxicity : Preliminary cytotoxicity tests indicate that the compound may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound leads to an increase in apoptotic cells compared to control groups.

Case Studies

- Study on Kinase Inhibition : A study investigating the structural analogs of this compound demonstrated significant inhibition of a kinase involved in tumor growth. The results suggested that modifications in the dioxaborolane structure could enhance inhibitory potency.

- Antimicrobial Activity : Another case study explored the antimicrobial properties of similar pyridine derivatives. The findings indicated that these compounds exhibited activity against various bacterial strains, suggesting potential use as antibacterial agents.

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. Key steps involve coupling aryl halides (e.g., bromo- or iodo-substituted pyridines) with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos or XPhos) in anhydrous solvents like toluene/water mixtures. Reaction optimization includes controlling temperature (80–110°C), base selection (K₃PO₄ or Na₂CO₃), and stoichiometric ratios of reactants (1:1.2 boronic ester to halide) . Post-synthesis, purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .

Q. How can structural characterization challenges (e.g., fluorine/boron interference) be addressed using crystallography or spectroscopy?

X-ray crystallography using SHELX or OLEX2 is critical for resolving steric and electronic effects from fluorine/trifluoromethyl groups. For boron, ensure crystal stability under inert conditions to prevent hydrolysis. For NMR, ¹⁹F and ¹¹B spectra require optimized parameters: ¹⁹F NMR (δ -60 to -70 ppm for CF₃; broad signals may indicate dynamic effects) and ¹¹B NMR (δ 30–35 ppm for dioxaborolanes). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What are the compound’s stability considerations during storage and handling?

The boronic ester is moisture-sensitive; store under argon at -20°C in sealed vials with desiccants. Trifluoromethyl and fluorine groups enhance stability against oxidation but may introduce photodegradation risks. Use amber glassware and avoid prolonged exposure to UV light .

Advanced Research Questions

Q. How does the electronic environment of the pyridine core influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring toward nucleophilic substitution at the 5-position. DFT calculations (e.g., using Gaussian09) reveal reduced electron density at the boron-attached carbon, facilitating transmetallation in Suzuki reactions. Steric hindrance from the dioxaborolane ring may slow coupling; using bulky ligands (e.g., DavePhos) improves catalytic turnover .

Q. What strategies resolve contradictions in catalytic activity data when scaling reactions from mg to gram quantities?

Scale-up challenges include inhomogeneous mixing and exothermicity. Use flow chemistry systems with controlled residence times or switch to microwave-assisted synthesis (e.g., 150°C, 30 min) for consistent heating. Monitor reaction progress via in situ IR or LC-MS to identify intermediates or byproducts (e.g., protodeboronation) .

Q. How can computational modeling predict the compound’s utility in medicinal chemistry or materials science?

Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinases), while DFT (B3LYP/6-31G*) evaluates charge distribution for polymer/metal-organic framework (MOF) design. Focus on the boron center’s Lewis acidity for catalytic applications or the fluorine’s lipophilicity for drug permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.